molecular formula C13H20O2 B12586070 1-(Methoxymethoxy)-4-pentylbenzene CAS No. 611227-29-3

1-(Methoxymethoxy)-4-pentylbenzene

Cat. No.: B12586070
CAS No.: 611227-29-3
M. Wt: 208.30 g/mol
InChI Key: QONZIBINMIZYAA-UHFFFAOYSA-N
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Description

1-(Methoxymethoxy)-4-pentylbenzene is an organic compound characterized by a benzene ring substituted with a methoxymethoxy group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethoxy)-4-pentylbenzene typically involves the reaction of 4-pentylphenol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group. The general reaction scheme is as follows: [ \text{4-pentylphenol} + \text{methoxymethyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethoxy)-4-pentylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The benzene ring can be hydrogenated under high pressure and in the presence of a catalyst.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases.

Major Products:

    Oxidation: Formation of 4-pentylbenzaldehyde or 4-pentylbenzoic acid.

    Reduction: Formation of 1-(Methoxymethoxy)-4-pentylcyclohexane.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethoxy)-4-pentylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of methoxymethoxy groups on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Methoxymethoxy)-4-pentylbenzene exerts its effects is primarily through its interaction with specific molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pentyl chain provides hydrophobic interactions, which can affect the compound’s solubility and distribution in biological systems.

Comparison with Similar Compounds

  • 1-(Methoxymethoxy)-4-ethylbenzene
  • 1-(Methoxymethoxy)-4-butylbenzene
  • 1-(Methoxymethoxy)-4-hexylbenzene

Comparison: 1-(Methoxymethoxy)-4-pentylbenzene is unique due to its specific combination of a methoxymethoxy group and a pentyl chain. This combination provides a balance of hydrophilic and hydrophobic properties, making it distinct from other similar compounds with shorter or longer alkyl chains. The presence of the methoxymethoxy group also imparts unique reactivity compared to compounds with other substituents.

Properties

CAS No.

611227-29-3

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

1-(methoxymethoxy)-4-pentylbenzene

InChI

InChI=1S/C13H20O2/c1-3-4-5-6-12-7-9-13(10-8-12)15-11-14-2/h7-10H,3-6,11H2,1-2H3

InChI Key

QONZIBINMIZYAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)OCOC

Origin of Product

United States

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